An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Bromocinnoline
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Bromocinnoline
The Significance of NMR in Characterizing Cinnoline Derivatives
Cinnoline and its derivatives are an important class of nitrogen-containing heterocyclic compounds that form the core of various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of these compounds. ¹H NMR provides information on the proton environment, including the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. Complementarily, ¹³C NMR offers a detailed map of the carbon skeleton of the molecule. For drug development professionals, a precise understanding of the NMR spectra is critical for confirming the structure of newly synthesized compounds, assessing purity, and studying intermolecular interactions.
Foundational NMR Data: The Cinnoline Spectrum
To predict the NMR spectrum of 5-bromocinnoline, it is essential to first understand the spectrum of the unsubstituted parent molecule, cinnoline. The experimental NMR data for cinnoline serves as our baseline.
¹H NMR Spectrum of Cinnoline
The reported ¹H NMR chemical shifts for cinnoline in acetone-d₆ are presented in Table 1.[1] The numbering of the cinnoline ring system is shown in Figure 1.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities for Cinnoline in Acetone-d₆.
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-3 | 9.32 | d |
| H-4 | 8.08 | d |
| H-5 | 8.49 | d |
| H-6 | 7.93 | t |
| H-7 | 8.01 | t |
| H-8 | 7.84 | d |
¹³C NMR Spectrum of Cinnoline
The reported ¹³C NMR chemical shifts for cinnoline in deuterated chloroform (CDCl₃) are presented in Table 2.[1]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Cinnoline in CDCl₃.
| Carbon | Chemical Shift (ppm) |
| C-3 | 146.1 |
| C-4 | 124.6 |
| C-4a | 127.3 |
| C-5 | 132.0 |
| C-6 | 129.5 |
| C-7 | 131.8 |
| C-8 | 128.0 |
| C-8a | 150.5 |
Predictive Analysis: The ¹H and ¹³C NMR Spectra of 5-Bromocinnoline
The introduction of a bromine atom at the C-5 position of the cinnoline ring will induce predictable changes in the chemical shifts of the nearby protons and carbons. These changes, known as Substituent Chemical Shifts (SCS), are primarily due to the electronic (inductive and resonance) and steric effects of the bromine atom.
Methodology for Prediction
The predicted chemical shifts for 5-bromocinnoline are calculated by adding the known SCS effects of a bromine substituent on a benzene ring to the experimental chemical shifts of the corresponding nuclei in unsubstituted cinnoline. The following general SCS effects for bromine on a benzene ring are used for this prediction:
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¹H NMR SCS Effects:
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ortho protons: ~ +0.22 ppm
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meta protons: ~ -0.03 to +0.02 ppm
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para proton: ~ -0.13 to +0.03 ppm
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¹³C NMR SCS Effects:
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ipso carbon (C-Br): ~ -5.5 ppm
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ortho carbons: ~ +3.4 ppm
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meta carbons: ~ +1.7 ppm
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para carbon: ~ -1.6 ppm
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It is important to note that these are generalized values for a simple benzene ring. The electronic nature of the cinnoline ring system may cause some deviation from these values, but they provide a strong basis for a first-order prediction.
Predicted ¹H NMR Spectrum of 5-Bromocinnoline
Applying the SCS effects to the ¹H NMR data of cinnoline, we can predict the spectrum of 5-bromocinnoline. The bromine at C-5 will most significantly affect the protons of the benzenoid ring (H-6, H-7, and H-8) and to a lesser extent, the protons of the pyridazine ring.
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Expected Multiplicities for 5-Bromocinnoline.
| Proton | Base Shift (ppm) | SCS Effect (ppm) | Predicted Shift (ppm) | Expected Multiplicity |
| H-3 | 9.32 | Minimal | ~9.3 | d |
| H-4 | 8.08 | meta to Br | ~8.1 | d |
| H-6 | 7.93 | ortho to Br | +0.22 | ~8.15 |
| H-7 | 8.01 | meta to Br | -0.03 | ~7.98 |
| H-8 | 7.84 | para to Br | -0.13 | ~7.71 |
Analysis of the Predicted ¹H NMR Spectrum:
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H-3 and H-4: These protons are on the pyridazine ring and are relatively distant from the bromine substituent. Therefore, their chemical shifts are expected to be only minimally affected.
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H-6: This proton is ortho to the bromine atom and is expected to experience a significant downfield shift due to the inductive effect of bromine.
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H-7: This proton is meta to the bromine and is expected to experience a small upfield shift. Its multiplicity will be a doublet of doublets due to coupling with both H-6 and H-8.
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H-8: This proton is para to the bromine and is expected to experience a noticeable upfield shift.
Predicted ¹³C NMR Spectrum of 5-Bromocinnoline
Similarly, we can predict the ¹³C NMR spectrum of 5-bromocinnoline by applying the SCS effects of bromine to the carbon chemical shifts of cinnoline.
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 5-Bromocinnoline.
| Carbon | Base Shift (ppm) | SCS Effect (ppm) | Predicted Shift (ppm) |
| C-3 | 146.1 | Minimal | ~146 |
| C-4 | 124.6 | Minimal | ~125 |
| C-4a | 127.3 | meta to Br | +1.7 |
| C-5 | 132.0 | ipso to Br | -5.5 |
| C-6 | 129.5 | ortho to Br | +3.4 |
| C-7 | 131.8 | meta to Br | +1.7 |
| C-8 | 128.0 | para to Br | -1.6 |
| C-8a | 150.5 | ortho to Br | +3.4 |
Analysis of the Predicted ¹³C NMR Spectrum:
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C-5 (ipso): The carbon directly attached to the bromine atom is expected to show a significant upfield shift due to the "heavy atom effect" of bromine.
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C-4a, C-6, and C-8a (ortho): These carbons, being ortho to the site of substitution, are predicted to shift downfield.
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C-7 (meta): This carbon is expected to have a smaller downfield shift.
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C-8 (para): The para carbon is predicted to shift slightly upfield.
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C-3 and C-4: These carbons in the pyridazine ring are expected to be least affected.
Experimental Protocol for NMR Data Acquisition
For researchers wishing to acquire experimental data for 5-bromocinnoline, the following protocol provides a robust starting point for obtaining high-quality ¹H and ¹³C NMR spectra.
4.1. Sample Preparation
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Weighing: Accurately weigh approximately 5-10 mg of 5-bromocinnoline.
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Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.
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Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.
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Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
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Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).
4.2. NMR Instrument Setup and Data Acquisition
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
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Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies.
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Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
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¹H NMR Acquisition:
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Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
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Use a standard pulse sequence (e.g., 'zg30').
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Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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¹³C NMR Acquisition:
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Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).
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Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to obtain singlets for each carbon.
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Acquire a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
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Process the data similarly to the ¹H spectrum.
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Caption: Experimental workflow for NMR analysis of 5-bromocinnoline.
Molecular Structure and Atom Numbering
The following diagram illustrates the molecular structure of 5-bromocinnoline with the standard IUPAC numbering system used for the assignment of NMR signals.
Caption: Structure and atom numbering of 5-bromocinnoline.
